M-Cymene

Catalog No.
S581868
CAS No.
535-77-3
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Cymene

CAS Number

535-77-3

Product Name

M-Cymene

IUPAC Name

1-methyl-3-propan-2-ylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3

InChI Key

XCYJPXQACVEIOS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(C)C

solubility

3.17e-04 M
In water, 42.5 mg/L at 25 °C
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride
0.0425 mg/mL at 25 °C

Synonyms

m-Cymene; 1-Isopropyl-3-methylbenzene; 1-Methyl-3-(1-methylethyl)benzene; 1-Methyl-3-isopropylbenzene; 3-Isopropyltoluene; Meta-cymene;NSC 73975; m-Cymol; m-Isopropyltoluene; m-Methylisopropylbenzene; β-Cymene;

Canonical SMILES

CC1=CC(=CC=C1)C(C)C

The exact mass of the compound M-Cymene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.17e-04 min water, 42.5 mg/l at 25 °cmiscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride0.0425 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73975. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cymenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

M-Cymene, or 3-isopropyltoluene, is a liquid aromatic hydrocarbon, one of three structural isomers of isopropyltoluene, which also include o-cymene and the more common p-cymene. It functions primarily as a specialty solvent and a specific chemical intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its utility is defined by the meta-substitution pattern of its methyl and isopropyl groups, which dictates its physical properties and reactivity in comparison to its isomers and other aromatic solvents.

Substituting m-cymene with its isomers, p-cymene or o-cymene, or with other alkylbenzenes like toluene, is often unviable due to critical differences in reactivity and physical properties. The meta-arrangement of the alkyl groups in m-cymene directly influences regioselectivity in electrophilic substitution reactions, leading to different product distributions compared to the para- or ortho-isomers. For instance, in the synthesis of cresols, m-cymene is a specific precursor to m-cresol, a product not directly accessible in the same manner from p-cymene. Furthermore, its distinct boiling point is crucial for process control, particularly in solvent applications requiring precise thermal windows for separation and recovery.

Directed Synthesis of M-Cresol: A Non-Interchangeable Precursor

M-Cymene is a required precursor for the industrial production of m-cresol via the cymene-cresol process, which mirrors the cumene process. In this route, m-cymene is oxidized to m-cymene hydroperoxide, which is then cleaved to produce m-cresol and acetone. Attempting this synthesis with the more common p-cymene isomer exclusively yields p-cresol, demonstrating the absolute necessity of the m-isomer for obtaining the meta-substituted phenol. This isomeric specificity is critical, as m-cresol is a key building block for certain pesticides, antiseptics like amylmetacresol, and synthetic vitamin E.

Evidence DimensionSynthetic Product Output
Target Compound DataYields m-cresol upon oxidation and cleavage
Comparator Or Baselinep-Cymene: Yields p-cresol under identical process conditions
Quantified DifferenceQualitatively different, isomer-specific product; 100% divergence in cresol isomer output.
ConditionsCymene-cresol process (oxidation followed by acid-catalyzed cleavage)

For manufacturers of m-cresol or its derivatives, m-cymene is the specific, non-substitutable starting material in this widely used industrial process.

Differentiated Boiling Point for Optimized Process Separation and Control

M-Cymene possesses a distinct boiling point that differentiates it from its isomers, a critical parameter for its use as a process solvent or in reaction mixtures requiring fractional distillation. The boiling point of m-cymene is approximately 175-176 °C. This is slightly lower than that of its common substitute p-cymene (177 °C) and o-cymene (178 °C). While the differences appear small, they are significant in industrial-scale distillations, enabling cleaner separation from reactants or products with boiling points close to those of the other isomers.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data175-176 °C
Comparator Or Baselinep-Cymene: 177 °C; o-Cymene: 178 °C
Quantified Difference1-2 °C lower than p-cymene; 2-3 °C lower than o-cymene.
ConditionsStandard atmospheric pressure (760 mmHg)

This specific boiling point allows for more efficient and energy-saving separation in processes where p-cymene or o-cymene would form azeotropes or require more theoretical plates for purification.

Altered Steric and Electronic Profile for Ligand Design in Organometallic Catalysis

In organometallic chemistry, cymene isomers serve as arene ligands that modulate catalyst activity and selectivity. While p-cymene is the most common ligand in this class (e.g., in Ru(II) catalysts for transfer hydrogenation), its high C2v symmetry is not always optimal. M-Cymene, with its lower C_s symmetry, offers a different steric and electronic environment around the metal center. This asymmetry can be exploited to fine-tune catalyst performance in reactions where the ligand-substrate interaction is critical for stereochemical control. The displacement of the arene ligand can also be a key step in the catalytic cycle, and the stability and lability of m-cymene can differ from p-cymene, potentially altering reaction kinetics or enabling different catalytic pathways.

Evidence DimensionMolecular Symmetry and Steric Profile
Target Compound DataLower symmetry (C_s), asymmetric steric hindrance.
Comparator Or Baselinep-Cymene: Higher symmetry (C2v), symmetric steric profile.
Quantified DifferenceQualitative difference in molecular symmetry group and resulting steric interactions.
ConditionsCoordination as an η6-arene ligand to a metal center (e.g., Ruthenium).

For researchers developing novel catalysts, m-cymene provides a distinct structural alternative to the default p-cymene ligand, enabling exploration of different stereochemical outcomes and reaction efficiencies.

Mandatory Feedstock for M-Cresol and Derivatives

The primary industrial scenario for procuring m-cymene is as a direct and non-substitutable precursor in the cymene-cresol process for manufacturing m-cresol. This is essential for downstream production of chemicals such as the antiseptic amylmetacresol, certain pesticides like fenitrothion, and as a starting point for the total synthesis of thymol.

Specialty Solvent for High-Purity Separations

In processes that require an aromatic solvent with a boiling point around 175 °C, m-cymene is the correct choice when separation from a product or impurity with a boiling point near 177-178 °C is necessary. Its lower boiling point compared to o- and p-cymene provides a critical thermal window for efficient fractional distillation, reducing energy costs and improving product purity.

Development of Asymmetric Organometallic Catalysts

For chemists designing next-generation catalysts, particularly for asymmetric synthesis, m-cymene serves as a valuable alternative to the standard p-cymene ligand. Its lower symmetry provides a different stereochemical environment that can be leveraged to improve enantioselectivity or catalytic activity in reactions where the default, more symmetric p-cymene-based catalyst underperforms.

Physical Description

Liquid

Color/Form

Liquid

XLogP3

4

Boiling Point

175.1 °C
175 °C

Density

0.8610 g/cu cm at 20 °C

LogP

4.5 (LogP)
log Kow = 4.5
4.50

Melting Point

-63.7 °C
-63.8 °C
-63.75°C

UNII

10ZH8R921S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.72 mmHg
1.72 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

535-77-3

Associated Chemicals

Cymene;25155-15-1

Wikipedia

M-cymene

Biological Half Life

1.17 Days

Methods of Manufacturing

Mixtures of 3-isopropyltoluene (m-cymene) and 4-isopropyltoluene (p-cymene) can be obtained by propylation of toluene in the presence of an isomerization-active Friedel-Crafts catalyst. These two isomers can be separated by distillation only with difficulty.
Usually prepared by alkylation of toluene; meta-, ortho- and para-isomers obtained ... Separation of the three isomers by gas chromatography.

General Manufacturing Information

Benzene, 1-methyl-3-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

Gas Chromatographic-Mass Spectrometric determination of volatile organic compd in an urban atmosphere.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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